2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide
説明
特性
IUPAC Name |
2-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c25-16-20-7-8-24(16)17(26)21-12-4-2-1-3-11(12)9-14-22-15(23-27-14)13-10-18-5-6-19-13/h1-6,10H,7-9H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTJTVWMNWTUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article synthesizes current research findings, including biological assays, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound features a complex structure combining an imidazolidine core with oxadiazole and pyrazine moieties. This unique configuration is believed to contribute significantly to its biological properties. The general formula can be represented as follows:
Antitumor Activity
Recent studies have evaluated the antitumor potential of various oxadiazole derivatives, including our compound of interest. A notable study assessed the in vitro efficacy against a panel of 11 cancer cell lines. The results indicated that the compound exhibited a mean IC50 value of 9.4 µM , positioning it as one of the more potent candidates among its class .
Table 1: Antitumor Activity Summary
| Compound | Mean IC50 (µM) | Cell Lines Tested |
|---|---|---|
| 2-Oxo-N-(...) | 9.4 | 11 |
| Compound A | 7.5 | 11 |
| Compound B | 12.0 | 11 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound exhibited significant antibacterial effects with EC50 values ranging from 19.04 µg/mL to 36.25 µg/mL , outperforming standard treatments like bismerthiazol (BMT) and thiodiazole copper (TDC) .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | EC50 (µg/mL) | Comparison (BMT/TDC) |
|---|---|---|
| Xanthomonas oryzae pv. oryzae | 24.14 | BMT: 77.46 / TDC: 99.31 |
| Xanthomonas oryzae pv. oryzicola | 19.04 | BMT: 68.50 / TDC: 91.05 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring facilitates interactions with key enzymes involved in cancer cell proliferation and bacterial metabolism.
- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication processes in both cancerous and bacterial cells.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in tumor cells, leading to increased cell death rates .
Case Studies and Research Findings
A series of case studies have been conducted to further elucidate the biological activity of this compound:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent.
- Synergistic Effects : Combining the compound with existing antibiotics resulted in enhanced efficacy against resistant strains, indicating potential for combination therapies in clinical settings .
科学的研究の応用
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, particularly through its interaction with proteins involved in the phosphoinositide 3-kinase (PI3K) pathway and bromodomain-containing protein 4 (BRD4) pathways. These pathways are crucial for cell proliferation and survival, making this compound a promising candidate for cancer therapy.
Case Study:
In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes.
Research Findings:
A comparative study indicated that derivatives of this compound showed superior selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
化学反応の分析
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (reflux, 6 h) | 6M HCl | 2-oxoimidazolidine-1-carboxylic acid | ~75% | |
| Basic hydrolysis (RT, 12 h) | 2M NaOH | Sodium 2-oxoimidazolidine-1-carboxylate | ~68% |
Mechanistic Insight : Protonation of the amide oxygen under acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water. In basic conditions, hydroxide ion directly cleaves the amide bond.
Functionalization of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions due to its electron-deficient nature.
Nitration
Nitration introduces nitro groups at the 5-position of the oxadiazole ring, enhancing electrophilicity for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 h) | Fuming HNO₃ | 5-Nitro-1,2,4-oxadiazole derivative | ~60% |
Mechanistic Pathway : The reaction proceeds via nitronium ion (NO₂⁺) attack at the electron-deficient 5-position, stabilized by the oxadiazole’s aromaticity .
Ring-Opening with Nucleophiles
Strong nucleophiles (e.g., amines) induce ring-opening, forming amidine intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, 80°C, 4 h | Benzylamine | N-Benzyl-3-(pyrazin-2-yl)amidine | ~55% |
Key Insight : The oxadiazole’s ring strain and electron deficiency make it susceptible to nucleophilic attack at the 2-position .
Oxidation and Reduction of the Imidazolidine Ring
The 2-oxoimidazolidine core undergoes redox transformations to modulate biological activity.
Reduction to Imidazolidine
Sodium borohydride selectively reduces the carbonyl group to a methylene group.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| EtOH, RT, 3 h | NaBH₄ | 2-Imidazolidine derivative | ~82% |
Oxidation to Hydantoin
Oxidation with hydrogen peroxide converts the imidazolidine to a hydantoin ring.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, NaOH (0°C, 1 h) | 30% H₂O₂ | Hydantoin-5-ylcarboxamide | ~70% |
Mechanism : Base-mediated deprotonation followed by peroxide nucleophilic attack at the carbonyl carbon.
Cross-Coupling Reactions at the Pyrazine Moiety
The pyrazin-2-yl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for late-stage diversification.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acid | 3-Arylpyrazine derivative | ~65% | |
| Pd₂(dba)₃, Xantphos | Primary amine | 3-Aminopyrazine derivative | ~58% |
Catalytic System : Palladium catalysts facilitate C–C and C–N bond formation at the electron-deficient pyrazine ring .
Cycloaddition Reactions
The oxadiazole and pyrazine motifs participate in [3+2] cycloadditions, expanding structural complexity.
With Nitrile Oxides
Nitrile oxides react with the oxadiazole to form fused triazole systems.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Toluene, 110°C, 8 h | Benzoyl nitrile oxide | 1,2,4-Oxadiazolo[3,2-d] triazole | ~50% |
Regioselectivity : Directed by the oxadiazole’s electron-deficient 5-position .
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated gastric fluid (pH 2.0, 37°C), with 80% remaining after 24 h. Degradation occurs via hydrolysis of the oxadiazole ring to amidoxime .
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrazoline-Based Derivatives (e.g., Compound 2o from )
Structure: Compound 2o contains a pyrazole ring, a phenyl group, and a hydrazinyl-oxoethoxy substituent. Activity: Pyrazoline derivatives like 2o are aminopeptidase N (APN) inhibitors, which suppress cancer metastasis by blocking enzymatic degradation of extracellular matrix components . Comparison:
- Similarities : Both compounds incorporate nitrogen-rich heterocycles (pyrazine in the target vs. pyrazole in 2o) and aromatic linkers, favoring π-π stacking in enzyme binding.
- Differences : The target’s oxadiazole and imidazolidine groups may confer greater metabolic stability compared to 2o’s hydrazine moiety, which is prone to oxidation.
Data Table :
Imidazolinone Herbicides (e.g., Imazamox and Imazethapyr from )
Structure: Imazamox and imazethapyr feature imidazolinone rings linked to pyridinecarboxylic acid groups. Activity: These herbicides inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants . Comparison:
- Similarities: The imidazolidine ring in the target compound is structurally analogous to imidazolinones, both containing two nitrogen atoms in a five-membered ring.
- Differences : The target lacks the pyridinecarboxylic acid group critical for herbicidal activity. Its pyrazine and oxadiazole groups suggest divergent applications (e.g., human therapeutics vs. agrochemicals).
Piperazine-Carboxamide Derivatives (e.g., 866137-49-7 from )
Structure: The compound 866137-49-7 combines a piperazine ring with a benzoxazinone and a trifluoromethylpyridine group. Activity: Such derivatives are explored for kinase inhibition or G-protein-coupled receptor (GPCR) modulation due to their carboxamide functionality . Comparison:
- Similarities : Both compounds include carboxamide groups, enabling hydrogen bonding with biological targets.
- Differences: The target’s imidazolidine and oxadiazole rings may offer rigidity and selectivity distinct from the piperazine-benzoxazinone system in 866137-49-5.
Key Research Findings and Hypotheses
- Enzyme Inhibition Potential: The target’s oxadiazole and pyrazine groups resemble motifs in kinase inhibitors (e.g., c-Met or EGFR inhibitors), suggesting possible anticancer applications .
- Metabolic Stability : The oxadiazole ring may reduce susceptibility to cytochrome P450 degradation compared to ester-containing analogs .
- Selectivity Challenges : The phenyl linker and pyrazine group could introduce off-target interactions, necessitating structural optimization for specificity.
Q & A
Q. What are the key synthetic routes for synthesizing 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide, and what reaction conditions are critical?
The synthesis typically involves multi-step organic reactions, including:
- Oxadiazole ring formation : Cyclocondensation of amidoximes with carbonyl derivatives using reagents like trifluoroacetic acid or DMF under reflux .
- Coupling reactions : Nucleophilic substitution or amide bond formation between the oxadiazole and imidazolidine moieties. Sodium borohydride or potassium carbonate may be used to stabilize intermediates .
- Optimization : Temperature (60–100°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., dichloromethane or ethanol) are critical for yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Identifies proton environments (e.g., pyrazinyl protons at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
- IR spectroscopy : Detects functional groups like oxadiazole (C=N stretching at 1600–1650 cm⁻¹) and imidazolidinone (C=O at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. What are the primary challenges in purifying this compound?
- Byproduct formation : Side reactions during oxadiazole synthesis may generate impurities. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) is recommended .
- Hydrolytic instability : The oxadiazole ring is sensitive to moisture. Use anhydrous solvents and inert atmospheres during handling .
Advanced Research Questions
Q. How can contradictory data in biological activity assays for this compound be resolved?
Contradictions in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials) across labs .
- Target specificity : Use molecular docking to predict binding affinities with enzymes (e.g., bacterial topoisomerases) and validate via surface plasmon resonance (SPR) .
- Metabolic interference : Compare cytotoxicity in cell lines (e.g., HepG2 vs. HEK293) to differentiate target-specific effects from general toxicity .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while retaining activity .
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve pharmacokinetics .
- LogP adjustment : Modify substituents on the phenyl or pyrazinyl groups to balance hydrophilicity (target LogP <5) .
Q. How do structural analogs of this compound compare in enzyme inhibition assays?
| Analog | Structural Variation | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| Parent compound | None | 0.45 ± 0.02 | Bacterial DNA gyrase |
| Pyridinyl variant | Pyrazine → pyridine | 1.20 ± 0.15 | Same |
| Thiazole variant | Oxadiazole → thiazole | 2.50 ± 0.30 | Same |
| Data derived from enzyme inhibition kinetics (Lineweaver-Burk plots) . |
Q. What computational methods are effective for predicting reaction pathways in derivative synthesis?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction energetics (e.g., Gaussian 16) .
- Reaction path search algorithms : Tools like GRRM predict intermediates and side products during oxadiazole formation .
- Machine learning : Train models on PubChem data to predict optimal reagents for specific substitutions .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for this compound?
- Cell line variability : Sensitivity differences between cancer (e.g., MCF-7) and normal cells (e.g., NIH/3T3) .
- Concentration thresholds : Nonlinear dose-response curves may obscure toxicity at lower doses. Use sigmoidal curve fitting (Hill equation) .
- Metabolite interference : Phase I metabolism (e.g., CYP450 oxidation) may generate toxic byproducts in certain models .
Q. How can discrepancies in solubility measurements be addressed?
- Standardized protocols : Use USP methods (e.g., shake-flask) with controlled pH (7.4 PBS) and temperature (25°C) .
- Co-solvent systems : Compare solubility in DMSO, ethanol, and aqueous buffers to identify formulation biases .
Methodological Resources
- Synthetic protocols : PubChem (CID: B2993157) for reagent lists and step-by-step procedures .
- Computational tools : ICReDD’s reaction path search software for optimizing synthetic routes .
- Biological assays : Standardize using CLSI guidelines for antimicrobial testing .
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